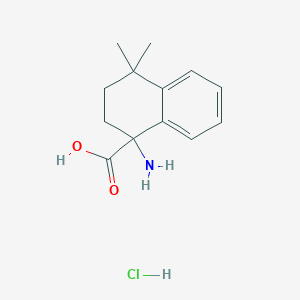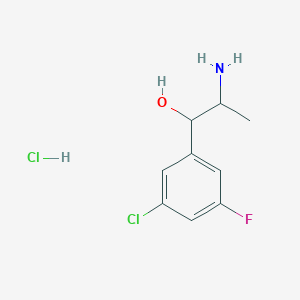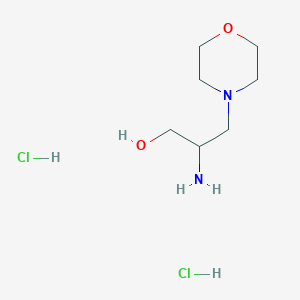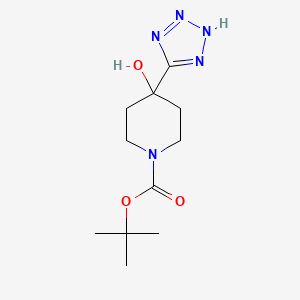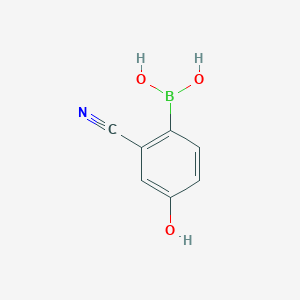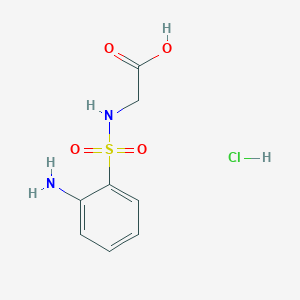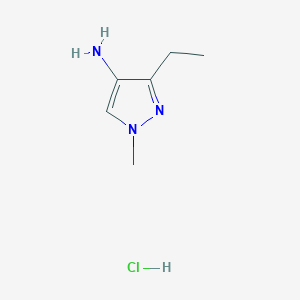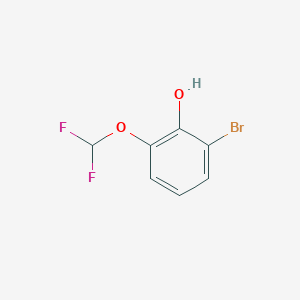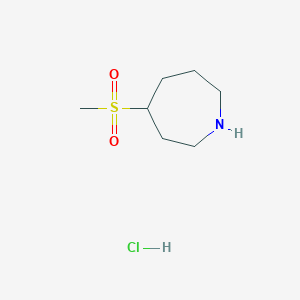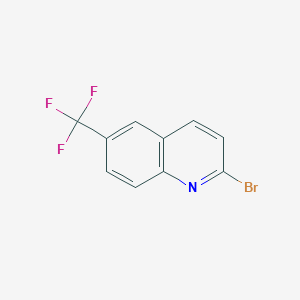
2-Bromo-6-(trifluoromethyl)quinoline
説明
“2-Bromo-6-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrF3N . It is a derivative of quinoline, a class of compounds that are widely used in medicinal chemistry due to their biological activity .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, can be achieved through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(trifluoromethyl)quinoline” consists of a quinoline core, which is a nitrogen-containing heterocycle, with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position .
Chemical Reactions Analysis
Fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-(trifluoromethyl)quinoline” is 276.05 . It should be stored at room temperature .
科学的研究の応用
Medicinal Chemistry
- Fluorinated quinolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
- The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
- A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
Organic Synthesis
- “2-Bromo-6-(trifluoromethyl)quinoline” can be synthesized by the action of ClCF2CO2Me, CuI, and KF on reflux in DMF .
- An interesting example of highly selective trifluoromethylation of 6-methylquinoline by means of the iridium-catalyzed reaction is presented .
Agriculture
- Some fluorinated quinolines have found application in agriculture . The specific use cases in agriculture could vary, but they might include use as pesticides or growth regulators.
Liquid Crystals
- Fluorinated quinolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, can also be used as components for liquid crystals . Liquid crystals are used in a variety of applications, including displays for electronic devices.
Cyanine Dyes
- Quinolines, including fluorinated quinolines, can be used as the basis for cyanine dyes . These dyes have a variety of uses, including in the production of inks and pigments, and in biological staining.
Heart Disease Treatment
- The quinoline structure has been used in the development of drugs for the treatment of heart diseases . For example, Flosequinan is one of the drugs of the new generation for the treatment of heart diseases .
Synthesis of Quinazoline Derivatives
- Quinazolines, including “2-Bromo-6-(trifluoromethyl)quinoline”, are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis .
- Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .
- For example, in 2015, Fan and colleagues described copper-catalyzed one-pot cascade reactions of 2-(2-bromo-aryl)-1 H indoles, aldehydes, and aqueous ammonia for the synthesis of indolo[1,2-c]quinazoline .
Material Sciences
- Nitrogen heterocycles, including quinazolines, have potential applications in the area of material sciences .
- They can modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .
Functional Organic Materials
- The quinoline core, including “2-Bromo-6-(trifluoromethyl)quinoline”, is found in several functional organic materials .
- A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Safety And Hazards
将来の方向性
Fluorinated quinolines, such as “2-Bromo-6-(trifluoromethyl)quinoline”, have found applications in medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
特性
IUPAC Name |
2-bromo-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBAXXIIGBQDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



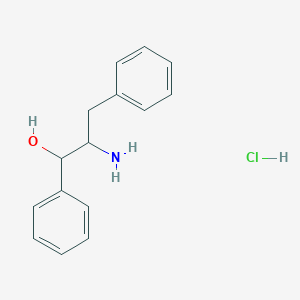
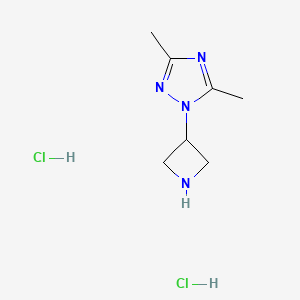
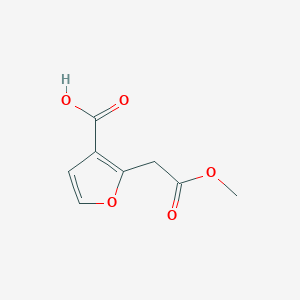
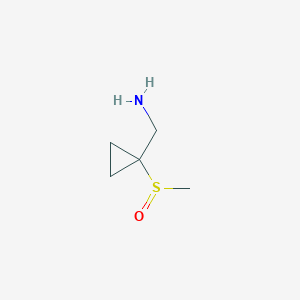
![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)
